2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

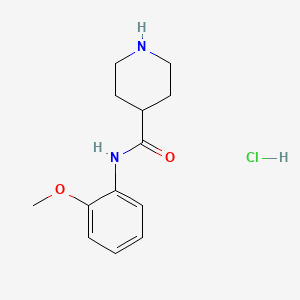

The compound “2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one” is likely a synthetic organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a phenyl group and a 3-chlorobenzyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring, a phenyl ring, and a benzyl group with a chlorine atom at the 3-position .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chlorine atom on the benzyl group, and the electron-donating phenyl group on the pyridazine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chlorine atom might increase its density and boiling point compared to similar compounds without a halogen .Aplicaciones Científicas De Investigación

Insecticidal Activity

- Insecticidal Activity Against Plutella Xylostella : A series of N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives demonstrated significant insecticidal activities. Compounds like 4b, 4d, and 4h exhibited over 90% activity at 100 mg/L concentration. The study also discussed the structure-activity relationships (SAR) of these compounds (Wu et al., 2012).

Steel Corrosion Inhibition

- Inhibition of Steel Corrosion : Compounds including 5-(2-chlorobenzyl)-6-methylpyridazine-3(2H)-thione were studied for their ability to inhibit the corrosion of steel in acidic solutions. One compound exhibited 100% inhibition efficiency at a specific concentration and was found to adsorb on the steel surface following the Langmuir isotherm model (Bouklah et al., 2006).

Antitumor Activity

- Antitumor Activity in Human Cells : A compound closely related to 2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one exhibited better antitumor activity than a reference compound in human hepatoma cells SMMC7721 and human melanoma cells A375. Molecular docking suggests favorable interactions between the compound and SHP2 protein (Zhou et al., 2021).

Anti-inflammatory and Analgesic Agents

- Potential for Anti-inflammatory and Analgesic Uses : Certain derivatives of this compound were synthesized and evaluated for their anti-inflammatory and analgesic activities. One derivative was identified as an ideal anti-inflammatory agent with significant selectivity for the COX-2 enzyme, without ulcerogenic and cardiovascular side effects (Sharma & Bansal, 2016).

Synthesis of Novel Compounds

- Synthesis of Novel 4-Mercapto-6-Phenylpyridazin-3(2H)-Ones : A new method for synthesizing 4-mercapto-6-phenylpyridazin-3(2H)-ones was described. These compounds have potential uses in pharmaceuticals and pesticides (Tsolomiti et al., 2007).

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as nitric oxide synthase, endothelial, which is involved in the production of nitric oxide, a critical signaling molecule in various physiological processes . The nature of these interactions often involves binding to the active site of the enzyme, potentially inhibiting or modulating its activity. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, influencing their function and downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the endothelial cells by altering the production of nitric oxide, thereby impacting processes such as angiogenesis, blood vessel remodeling, and endothelial cell migration . Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules such as enzymes and receptors. For example, this compound may bind to the active site of nitric oxide synthase, endothelial, inhibiting its activity and reducing the production of nitric oxide . Additionally, this compound may modulate enzyme activity by altering the conformation of the enzyme or by competing with natural substrates. These interactions can lead to changes in cellular signaling pathways and gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. This compound’s stability can be influenced by environmental conditions such as temperature, pH, and exposure to light. Over time, this compound may degrade, leading to a reduction in its biological activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although the extent of these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as modulation of enzyme activity and improvement in physiological functions. At higher doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can be further processed or excreted. The interactions with metabolic enzymes can affect the compound’s metabolic flux and the levels of metabolites, influencing its overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound may be actively transported across cell membranes by specific transporters, facilitating its uptake and distribution within different cellular compartments. Additionally, binding proteins may sequester this compound, affecting its localization and accumulation in tissues .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism. The localization of this compound within the cell can determine its accessibility to target biomolecules and its overall biological effects .

Propiedades

IUPAC Name |

2-[(3-chlorophenyl)methyl]-6-phenylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O/c18-15-8-4-5-13(11-15)12-20-17(21)10-9-16(19-20)14-6-2-1-3-7-14/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRSTIKEEDQDIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2930342.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2930345.png)

![N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2930348.png)

![N-(2-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2930351.png)

![2-[8-(Ethylphenylamino)-1,3-dimethyl-2,6-dioxo-1,3,7-trihydropurin-7-yl]acetic acid](/img/structure/B2930353.png)

![ethyl N-(4-{[1-(pyridin-2-yl)ethyl]amino}phenyl)carbamate](/img/structure/B2930354.png)

![{4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol](/img/structure/B2930355.png)

![N-[3-Oxo-3-(4-thiophen-3-ylpiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2930359.png)

![N-(benzo[d]thiazol-5-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2930362.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2930363.png)

![4-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B2930364.png)